molecular formula C17H20BrN3O B3578756 4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol CAS No. 6118-72-5

4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol

Cat. No.: B3578756
CAS No.: 6118-72-5
M. Wt: 362.3 g/mol
InChI Key: CCTJVUQVVVHZMQ-UHFFFAOYSA-N
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Description

4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol is a complex organic compound that features a bromine atom, a pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol typically involves multiple steps. One common method starts with the bromination of 2,2’-bipyridine to obtain 4-bromo-2,2’-bipyridine . This intermediate is then reacted with pyridin-2-ylmethylpiperazine under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts such as copper(I) chloride and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can produce various derivatives with different functional groups.

Scientific Research Applications

4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol is unique due to its combination of a bromine atom, a pyridine ring, and a piperazine moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

4-bromo-2-[[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O/c18-15-4-5-17(22)14(11-15)12-20-7-9-21(10-8-20)13-16-3-1-2-6-19-16/h1-6,11,22H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTJVUQVVVHZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360751
Record name 4-Bromo-2-({4-[(pyridin-2-yl)methyl]piperazin-1-yl}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6118-72-5
Record name 4-Bromo-2-({4-[(pyridin-2-yl)methyl]piperazin-1-yl}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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